molecular formula C9H17NO B1489095 1-Cyclobutylpiperidin-3-ol CAS No. 1866060-15-2

1-Cyclobutylpiperidin-3-ol

Katalognummer B1489095
CAS-Nummer: 1866060-15-2
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: ZSUYHWXBHCYJSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of “1-Cyclobutylpiperidin-3-ol” can be represented by the InChI code: 1S/C9H17NO/c11-9-4-6-10(7-5-9)8-2-1-3-8/h8-9,11H,1-7H2 . This indicates that the compound consists of a piperidine ring attached to a cyclobutyl group, with a hydroxyl group attached to the third carbon of the piperidine ring.

Wissenschaftliche Forschungsanwendungen

Matrix Metalloprotease-1 Inhibition

1-Cyclobutylpiperidin-3-ol derivatives have been explored for their potential to inhibit matrix metalloprotease-1 (MMP-1), an enzyme implicated in various pathological processes including tissue remodeling, inflammation, and tumor metastasis. A study by Onaran et al. (2005) synthesized squaric acid-peptide conjugates with the cyclobut-3-enedione core substituted at the 3-position with various functional groups, including -N(alkyl)OH, designed to bind to the zinc atom in the MMP-1 active site. Among these, -N(Me)OH provided the highest level of MMP-1 inhibition, indicating the potential of this compound derivatives in the development of MMP-1 inhibitors (Onaran, Comeau, & Seto, 2005).

Antiviral Activity

Another significant area of research involving this compound derivatives is their antiviral properties. Bisacchi et al. (1991) synthesized enantiomeric cyclobutyl nucleoside analogues, which showed high activity against a range of herpesviruses in vitro. The study highlights the enantiomeric cyclobutyl adenine and guanine analogues, with specific attention to their potent antiherpes activity, showcasing the potential of this compound derivatives in antiviral drug development (Bisacchi et al., 1991).

Histamine H3 Receptor Inverse Agonists

This compound derivatives have also been explored for their potential as histamine H3 receptor inverse agonists, which could have implications for the treatment of various central nervous system disorders. Nagase et al. (2008) identified the N-cyclobutylpiperidin-4-yloxy group as an optimal structure for potent H3 inverse agonism, leading to compounds that showed improved potency in both histamine release and receptor occupancy assays in animal models (Nagase et al., 2008).

Imaging of Histamine H3 Receptors

In the context of diagnostic imaging, this compound derivatives have been utilized in the development of PET ligands for imaging histamine H3 receptors in the human brain. Hanyu et al. (2016) reported on the radiosynthesis and quality control of [11C]TASP457, a novel PET ligand derived from this compound, demonstrating its suitability for clinical application in imaging H3 receptors, which could aid in the understanding of various neurological conditions (Hanyu et al., 2016).

Eigenschaften

IUPAC Name

1-cyclobutylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-5-2-6-10(7-9)8-3-1-4-8/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUYHWXBHCYJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutylpiperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-Cyclobutylpiperidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-Cyclobutylpiperidin-3-ol
Reactant of Route 4
1-Cyclobutylpiperidin-3-ol
Reactant of Route 5
1-Cyclobutylpiperidin-3-ol
Reactant of Route 6
1-Cyclobutylpiperidin-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.